4-(3,4-dimethylphenyl)-2H-phthalazine-1-thione
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Overview
Description
4-(3,4-dimethylphenyl)-2H-phthalazine-1-thione is a heterocyclic compound that features a phthalazine core with a thione group and a dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenyl)-2H-phthalazine-1-thione typically involves the reaction of 3,4-dimethylphenylhydrazine with phthalic anhydride, followed by cyclization and thionation. The reaction conditions often include:
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Step 1: Formation of Hydrazone
Reagents: 3,4-dimethylphenylhydrazine and phthalic anhydride
Conditions: Reflux in ethanol or another suitable solvent
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Step 2: Cyclization
Reagents: Hydrazone intermediate
Conditions: Heating under acidic conditions to promote cyclization to form the phthalazine ring
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Step 3: Thionation
Reagents: Lawesson’s reagent or phosphorus pentasulfide (P2S5)
Conditions: Heating under an inert atmosphere to introduce the thione group
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethylphenyl)-2H-phthalazine-1-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.
Reduction: The phthalazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: Electrophilic aromatic substitution can occur on the dimethylphenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced phthalazine derivatives
Substitution: Halogenated or nitrated derivatives of the dimethylphenyl ring
Scientific Research Applications
4-(3,4-dimethylphenyl)-2H-phthalazine-1-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethylphenyl)-2H-phthalazine-1-thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dimethylphenyl)-2H-phthalazine-1-one: Similar structure but with a carbonyl group instead of a thione group.
4-(3,4-dimethylphenyl)-2H-phthalazine-1-thiol: Similar structure but with a thiol group instead of a thione group.
4-(3,4-dimethylphenyl)-2H-phthalazine-1-sulfonamide: Similar structure but with a sulfonamide group.
Uniqueness
4-(3,4-dimethylphenyl)-2H-phthalazine-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different functional groups.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-2H-phthalazine-1-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-10-7-8-12(9-11(10)2)15-13-5-3-4-6-14(13)16(19)18-17-15/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIRWTPNJAWODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=S)C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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